![molecular formula C15H11N3O5S2 B2378716 3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 896282-68-1](/img/structure/B2378716.png)
3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide, also known as MNBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MNBA is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
Electrophysiological Activity
- The compound shows potential in cardiac electrophysiological activities. Morgan et al. (1990) explored similar N-substituted imidazolylbenzamides and benzene-sulfonamides, indicating their potency in Purkinje fiber assays and suggesting their relevance in class III electrophysiological activity (Morgan et al., 1990).
Antiarrhythmic Activity
- Research by Ellingboe et al. (1992) on 4-[(methylsulfonyl)amino]benzamides and sulfonamides, which are structurally similar, demonstrated potent Class III antiarrhythmic activity. These compounds showed effects on conduction in vitro and in vivo, highlighting their potential in cardiac arrhythmia treatments (Ellingboe et al., 1992).
Chemical Synthesis and Structural Analysis
- PeetNorton et al. (1987) studied sulfonylcarbamimidic azides derived from sulfonyl chlorides, relevant to the synthesis pathways of similar compounds. These studies are crucial for understanding the chemical properties and synthesis methods of such compounds (PeetNorton et al., 1987).
Anticancer Activity
- Yılmaz et al. (2015) synthesized derivatives of a structurally related compound, indicating their proapoptotic activity on cancer cell lines. This suggests the potential of 3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide in cancer research (Yılmaz et al., 2015).
Potential in COVID-19 Research
- Fahim and Ismael (2021) conducted a study involving similar sulfonamides, exploring their theoretical reactivity and antimalarial activity, which could be relevant in the context of COVID-19 research, indicating the versatility of such compounds in various therapeutic areas (Fahim & Ismael, 2021).
Propiedades
IUPAC Name |
3-methylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S2/c1-25(22,23)11-4-2-3-9(7-11)14(19)17-15-16-12-6-5-10(18(20)21)8-13(12)24-15/h2-8H,1H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMCALOQWRMUSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378633.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2378634.png)
![2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2378635.png)
![N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B2378637.png)

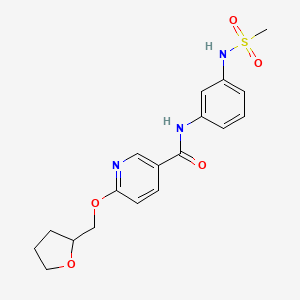
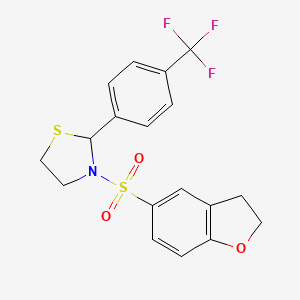
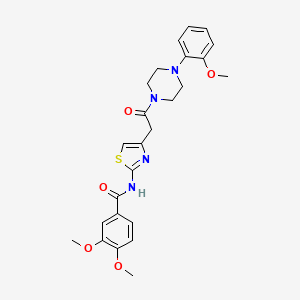
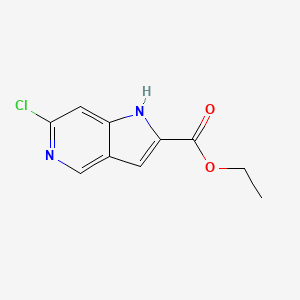
![N-(tert-butyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2378649.png)
![1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B2378651.png)
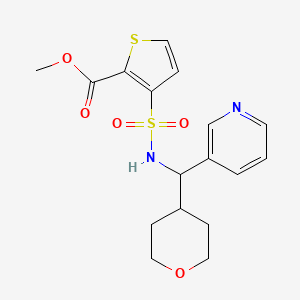
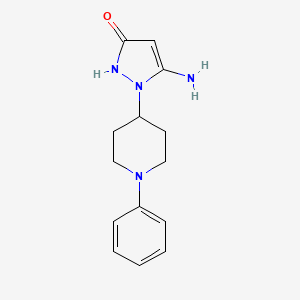
![2-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B2378655.png)